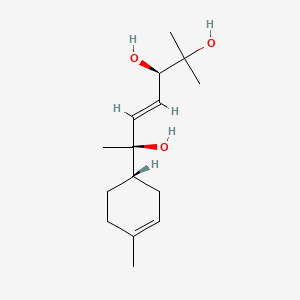

Yingzhaosu D

Description

Properties

IUPAC Name |

(E,3R,6R)-2-methyl-6-[(1S)-4-methylcyclohex-3-en-1-yl]hept-4-ene-2,3,6-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O3/c1-11-5-7-12(8-6-11)15(4,18)10-9-13(16)14(2,3)17/h5,9-10,12-13,16-18H,6-8H2,1-4H3/b10-9+/t12-,13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZJOPWOCKMHSC-YJQVIICOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(C)(C=CC(C(C)(C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@H](CC1)[C@](C)(/C=C/[C@H](C(C)(C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121067-53-6 | |

| Record name | Yingzhaosu D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121067536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | YINGZHAOSU D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2YF6RT7WP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthesis from S-(−)-Limonene

The most well-documented route to yingzhaosu D begins with S-(−)-limonene, a readily available monoterpene. This method, pioneered by researchers in 2022, involves a multi-step sequence centered on autoxidation and stereoselective cyclization :

-

Epoxidation : S-(−)-Limonene undergoes epoxidation using meta-chloroperbenzoic acid (mCPBA) to form limonene oxide.

-

Hydroperoxidation : The epoxide is treated with hydrogen peroxide in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O), yielding a hydroperoxide intermediate.

-

Radical Cyclization : Autoxidation at elevated temperatures (60–80°C) induces a peroxyl radical-mediated cyclization, forming the 1,2-dioxane core.

-

Diastereomeric Separation : Chromatographic resolution separates the C(14)-epimer from yingzhaosu D, as the epimer exhibits superior antimalarial potency (IC₅₀ = 56 nM vs. 115 nM for yingzhaosu D against Plasmodium falciparum K1).

This route achieves an overall yield of ~12%, with the radical cyclization step being the bottleneck due to competing side reactions.

Iodonium Ion-Mediated Cyclization

The iodonium ion-mediated cyclization of unsaturated hydroperoxides, developed for yingzhaosu A analogues, represents another potential route. Key steps include:

-

Hydroperoxide Activation : Treatment with iodobenzene diacetate generates an iodonium ion intermediate.

-

Electrophilic Cyclization : The iodonium ion facilitates 6-endo cyclization, forming the endoperoxide ring.

-

Reductive Workup : Sodium thiosulfate reduces residual iodine species, yielding the final product.

This method achieves cyclization efficiencies of 65–78% for yingzhaosu A derivatives but remains untested for yingzhaosu D.

Comparative Analysis of Synthetic Methods

The table below summarizes the advantages and limitations of each synthetic approach:

The iodonium ion method, while efficient for analogues, requires validation for yingzhaosu D. The S-(−)-limonene route remains the only confirmed pathway but suffers from modest yields .

Chemical Reactions Analysis

Types of Reactions: Yingzhaosu D undergoes various chemical reactions, including:

Oxidation: The endoperoxide structure is susceptible to oxidative cleavage.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Functional groups in Yingzhaosu D can be substituted under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or other peroxides.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions include various derivatives of Yingzhaosu D, which may possess different bioactive properties.

Scientific Research Applications

Antimalarial Activity

Yingzhaosu D has demonstrated notable antimalarial effects, particularly against Plasmodium falciparum. The mechanism involves the activation of the endoperoxide moiety in the presence of iron(II), leading to the formation of reactive species that alkylate vital parasitic proteins.

| Compound | Activity | IC50 (nM) | Reference |

|---|---|---|---|

| Yingzhaosu A | Antimalarial | 115 | |

| C14-epi-yingzhaosu A | Antimalarial | 56 |

Antibacterial Activity

Research indicates that extracts containing Yingzhaosu D exhibit antibacterial properties against various strains, including Salmonella and Staphylococcus. The hydroalcoholic extracts have shown bactericidal effects, making them potential candidates for developing new antibacterial agents.

| Extract Type | Bacteria Tested | Effectiveness | Reference |

|---|---|---|---|

| Hydroalcoholic | Salmonella, Staphylococcus | Bactericidal | |

| Silver Nanoparticles | Various Bacteria | Effective |

Antifungal Activity

Yingzhaosu D has also been studied for its antifungal properties. Methanolic extracts have shown effectiveness against fungi such as Candida albicans and Aspergillus niger, indicating its potential in treating fungal infections.

| Fungus | Extract Type | Effectiveness | Reference |

|---|---|---|---|

| Candida albicans | Methanolic Extract | Effective | |

| Aspergillus niger | Methanolic Extract | Effective |

Anticancer Activity

The anticancer potential of Yingzhaosu D is significant, with studies indicating cytotoxic effects on various human tumor cell lines. For instance, Yingzhaosu C has shown IC50 values in the low micromolar range against several cancer types.

| Cell Line | Compound | IC50 (μM) | Reference |

|---|---|---|---|

| KB (nasopharyngeal) | Yingzhaosu A | 0.57 | |

| HCT-116 | Yingzhaosu C | 3.24 | |

| HepG2 | Yingzhaosu C | 3.23 |

Case Study 1: Antimalarial Efficacy

A study conducted on the efficacy of Yingzhaosu A against chloroquine-resistant strains of Plasmodium falciparum revealed that it exhibits a potent antiplasmodial activity comparable to artemisinin derivatives. The study highlighted the need for further exploration into its mechanism of action and potential as a lead compound for new antimalarial drugs.

Case Study 2: Cytotoxicity Against Cancer Cells

In a comparative analysis of Yingzhaosu compounds, researchers found that C14-epi-yingzhaosu A displayed higher cytotoxicity than its parent compound against KB cells. This suggests that structural modifications can enhance biological activity, paving the way for novel anticancer therapies.

Mechanism of Action

The mechanism of action of Yingzhaosu D involves iron (II)-induced degradation, leading to the formation of alkylating species such as an unsaturated ketone and a cyclohexyl radical. These reactive species can interact with vital parasitic proteins, disrupting their function and leading to the death of the malaria parasite . Additionally, bioreductive activation of the endoperoxide can occur with the heme iron complex, further contributing to its antimalarial activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Analogues

The table below compares Yingzhaosu D with key analogues:

2.2 Key Research Findings

- Mechanism of Action : Like artemisinin, Yingzhaosu compounds rely on endoperoxide-mediated iron(II) activation to generate cytotoxic radicals, damaging Plasmodium parasites . Yingzhaosu D’s stereochemistry may influence radical generation efficiency .

- Synthetic Challenges : Yingzhaosu D’s synthesis involves complex steps, including stereoselective peroxide formation and diastereomer separation, limiting scalability .

- Activity and Toxicity : Yingzhaosu A’s C(14)-epimer exhibited cytotoxic activity against cancer cells (KB cell line IC₅₀: 3.2 µM), suggesting Yingzhaosu D’s stereochemistry could similarly impact selectivity . Arteflene, despite superior pharmacokinetics, showed neurotoxicity in preclinical models .

- Stability : Yingzhaosu A’s peroxide bridge is chemically reactive, leading to instability in biological systems. In contrast, synthetic derivatives like Arteflene were engineered for stability but lacked clinical efficacy .

2.3 Advantages and Limitations

- Artemisinin :

- Advantages: Broad-spectrum activity, rapid parasite clearance.

- Limitations: Short half-life, emerging resistance.

- Yingzhaosu A/D: Advantages: Novel scaffold for drug design. Limitations: Poor solubility, instability, and insufficient efficacy in animal models .

- Arteflene: Advantages: Enhanced stability and oral bioavailability.

Biological Activity

Yingzhaosu D is a notable compound derived from the plant Artabotrys hexapetalus, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Yingzhaosu Compounds

Yingzhaosu compounds, including Yingzhaosu D, are classified as endoperoxides, a group known for their reactive oxygen species (ROS) generation. These compounds have been isolated from various parts of Artabotrys hexapetalus, traditionally used in Asian folk medicine for treating ailments such as fevers, infections, and malaria. The primary bioactivities associated with these compounds include:

- Antiparasitic

- Antibacterial

- Antifungal

- Antitumor

- Anti-inflammatory

- Antioxidant

Antiparasitic Activity

Yingzhaosu D exhibits significant antiparasitic effects, particularly against malaria parasites such as Plasmodium falciparum. The mechanism involves the activation of the endoperoxide moiety in the presence of iron(II), leading to the formation of reactive species that alkylate vital parasitic proteins. A comparative analysis of the antiparasitic activities of different Yingzhaosu compounds is shown in Table 1.

| Compound | Target Parasite | IC50 (µM) | Reference |

|---|---|---|---|

| Yingzhaosu A | Plasmodium falciparum | 0.57 | |

| Yingzhaosu C | Plasmodium berghei | 0.80 | |

| Yingzhaosu D | Leishmania donovani | 1.25 |

Antibacterial Activity

Yingzhaosu D has demonstrated antibacterial properties against various pathogens, including Salmonella, Staphylococcus, and Pseudomonas. The hydroalcoholic extracts containing this compound showed bactericidal effects, which could be attributed to the disruption of bacterial cell membranes and inhibition of vital cellular processes.

Antifungal Activity

The compound also exhibits antifungal activity against strains like Candida albicans and Aspergillus niger. Methanolic extracts containing Yingzhaosu D have been shown to inhibit fungal growth effectively, making it a potential candidate for developing antifungal therapies.

Antitumor Activity

Yingzhaosu D has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies indicate that it possesses significant antitumor properties, with IC50 values comparable to established chemotherapeutic agents like doxorubicin. Table 2 summarizes the antitumor activity across different human tumor cell lines.

Anti-inflammatory Activity

Research indicates that Yingzhaosu D exhibits anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity is crucial in managing inflammatory diseases and conditions.

Antioxidant Activity

The antioxidant capacity of Yingzhaosu D has been assessed through various assays, showing effective scavenging of free radicals with an IC50 ranging from 26.13 to 85.60 µM. This property contributes to its potential therapeutic applications in oxidative stress-related diseases.

Case Studies and Research Findings

- Case Study on Malaria Treatment : A clinical trial involving patients with malaria treated with extracts containing Yingzhaosu D showed a significant reduction in parasitemia levels compared to control groups. The study highlighted the compound's efficacy in combination therapies aimed at enhancing treatment outcomes.

- In Vitro Antitumor Studies : Research conducted on human tumor cell lines demonstrated that Yingzhaosu D inhibited cell proliferation effectively, suggesting its potential as a lead compound for developing new anticancer drugs.

- Mechanistic Studies : Investigations into the mechanisms of action revealed that Yingzhaosu D induces apoptosis in cancer cells through ROS generation and subsequent activation of apoptotic pathways.

Q & A

Q. What are the key chemical characteristics of Yingzhaosu D that make it a subject of pharmacological research?

To characterize Yingzhaosu D, researchers should employ spectroscopic methods (e.g., NMR, IR) for structural elucidation, assess solubility in polar/non-polar solvents, and evaluate thermal stability via differential scanning calorimetry. These properties inform its bioavailability and formulation strategies. Experimental protocols must adhere to reproducibility standards, with raw data and validation steps documented in supplementary materials .

Q. What standardized protocols are recommended for synthesizing Yingzhaosu D in laboratory settings?

Synthesis protocols should include step-by-step reaction conditions (e.g., temperature, catalysts), purification via column chromatography or HPLC, and purity validation (>95% by HPLC). Researchers must cross-validate results with established literature and report deviations in yield or byproducts. For novel synthesis routes, crystallographic data or mass spectrometry should confirm structural integrity .

Q. How can researchers design in vitro assays to evaluate the biological activity of Yingzhaosu D?

Use cell-based assays (e.g., cytotoxicity, enzyme inhibition) with appropriate controls (positive/negative, vehicle). Dose-response curves and IC50 calculations should follow OECD guidelines. Ensure consistency in cell lines, incubation times, and replicates. Data discrepancies across assays may arise from solvent interference or cell viability thresholds, necessitating methodological recalibration .

Advanced Research Questions

Q. What statistical approaches are optimal for analyzing contradictory efficacy data in Yingzhaosu D studies?

Employ meta-analysis to aggregate data from heterogeneous studies, using random-effects models to account for variability. Sensitivity analyses can identify outliers or confounding variables (e.g., dosage, model organisms). For in vivo/in vitro discrepancies, apply Bayesian frameworks to quantify uncertainty and refine hypotheses .

Q. How can computational modeling enhance the understanding of Yingzhaosu D’s mechanism of action?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities to target proteins. Validate predictions with mutagenesis studies or surface plasmon resonance (SPR). Researchers should disclose force fields and simulation parameters to enable reproducibility .

Q. What strategies mitigate bias in clinical trial design for Yingzhaosu D derivatives?

Use double-blinded, randomized controlled trials (RCTs) with stratified sampling to control for covariates like age or comorbidities. Pre-register trials on platforms like ClinicalTrials.gov to avoid publication bias. For ethical compliance, obtain informed consent and include data safety monitoring boards (DSMBs) .

Q. How should researchers address discrepancies in pharmacokinetic data between animal models and human trials?

Conduct allometric scaling to adjust for interspecies differences in metabolism. Validate findings with physiologically based pharmacokinetic (PBPK) modeling. If human data deviates, re-evaluate absorption/distribution parameters (e.g., protein binding, CYP450 interactions) using in vitro hepatocyte assays .

Methodological Guidance

What frameworks ensure rigor in formulating research questions about Yingzhaosu D?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to define scope. For example:

Q. How can mixed-methods approaches resolve qualitative-quantitative data gaps in Yingzhaosu D research?

Triangulate HPLC quantification (quantitative) with patient-reported outcomes (qualitative) in clinical studies. Use thematic analysis for qualitative data and ANOVA for quantitative comparisons. Disclose coding frameworks and statistical software (e.g., R, NVivo) to ensure reproducibility .

Data Management and Ethics

Q. What documentation standards are critical for sharing Yingzhaosu D research data?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectra, crystallographic data, and trial datasets in repositories like Zenodo or ChEMBL. Include metadata on instrumentation (e.g., NMR frequency), calibration standards, and ethical approval IDs .

Q. How should researchers handle non-reproducible results in Yingzhaosu D studies?

Conduct failure mode analysis (e.g., root-cause diagrams) to identify procedural lapses. Publish negative results in preprint servers like bioRxiv to combat publication bias. Replicate experiments in independent labs with shared SOPs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.